N-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}METHANESULFONAMIDE
Overview
Description
N-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}METHANESULFONAMIDE is a complex organic compound with a unique structure that includes a phthalazinone moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}METHANESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with a suitable amine under controlled conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran, with triethylamine as a base. The mixture is cooled to 0°C and then gradually warmed to room temperature, followed by heating to 70°C. Hydrazine hydrate is then added, and the reaction is continued for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}METHANESULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}METHANESULFONAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
SULFENTRAZONE: Another sulfonamide compound with herbicidal properties.
2-FLUORO-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZOIC ACID: A structurally similar compound used in the synthesis of other phthalazinone derivatives.
Uniqueness
N-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}METHANESULFONAMIDE is unique due to its specific phthalazinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-12-8-9-13(10-14(12)11-19-25(3,23)24)17-15-6-4-5-7-16(15)18(22)21(2)20-17/h4-10,19H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHJRYSNYUHZPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)CNS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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